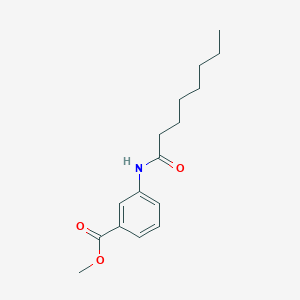![molecular formula C13H9BrClN B11561170 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline CAS No. 10480-34-9](/img/structure/B11561170.png)
4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug design and development due to its structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline involves its interaction with various molecular targets. The Schiff base structure allows it to form coordination complexes with metal ions, which can influence its reactivity and biological activity. The compound can also participate in electron transfer reactions, contributing to its potential as a catalyst or in redox processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline.
2-Chlorobenzaldehyde: Another precursor used in the synthesis.
4-Bromo-2-chloroaniline: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of bromine and chlorine substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
10480-34-9 |
|---|---|
Molecular Formula |
C13H9BrClN |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(2-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9BrClN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H |
InChI Key |
WVTOIXOAFYERPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-butylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11561089.png)
![5-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B11561099.png)
![1-benzyl-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11561100.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11561106.png)
![3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11561111.png)
![4-iodo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11561113.png)
![2-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11561114.png)
![2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11561121.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide](/img/structure/B11561123.png)
![4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11561135.png)
![2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11561139.png)

![N-(naphthalen-2-yl)-2-({5-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11561154.png)
![1-{(E)-[(3-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11561157.png)
